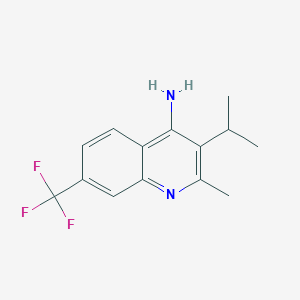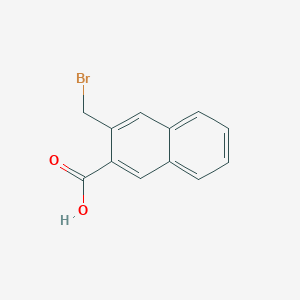
2-(Bromomethyl)naphthalene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)naphthalene-3-carboxylic acid is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-3-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as light or heat .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)naphthalene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.
Oxidation: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, azides, thiols, and coupled aromatic compounds.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)naphthalene-3-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug intermediates.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)naphthalene-3-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, making it useful in cross-coupling reactions and other synthetic applications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2-(Bromomethyl)benzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring, affecting its reactivity and applications.
2-(Chloromethyl)naphthalene-3-carboxylic acid: Similar but with a chlorine atom instead of bromine, which can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
2-(Bromomethyl)naphthalene-3-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C12H9BrO2 |
|---|---|
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,7H2,(H,14,15) |
Clave InChI |
NYSRHMSCZHUSJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


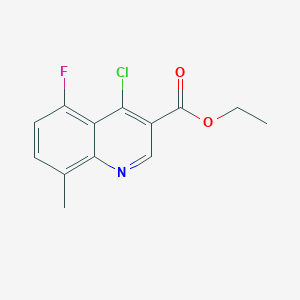
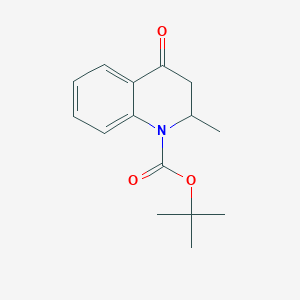

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)

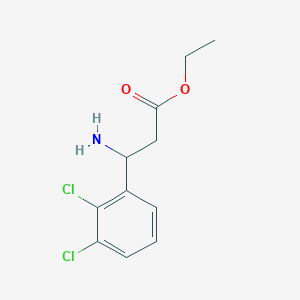
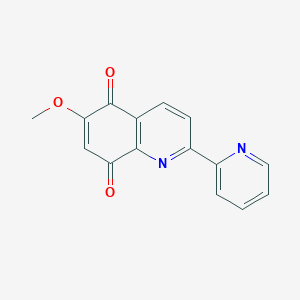

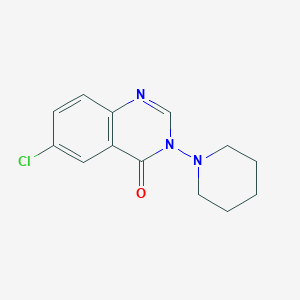

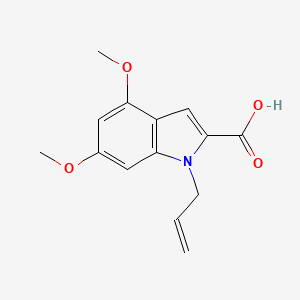

![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
